2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide
Description
2-Chloro-N-[2-(methylsulfonyl)phenyl]acetamide (CAS: 1007036-41-0) is a chloroacetamide derivative with the molecular formula C₉H₁₀ClNO₃S and a molecular weight of 247.70 g/mol . The compound features a methylsulfonyl (-SO₂CH₃) group at the 2-position of the phenyl ring, linked to a chloroacetamide moiety (-NHCOCH₂Cl).
The methylsulfonyl group enhances electrophilicity and hydrogen-bonding capacity, which may influence binding to biological targets such as enzymes or receptors. The compound’s synthesis typically involves chloroacetylation of 2-(methylsulfonyl)aniline under reflux conditions, followed by recrystallization .
Properties
IUPAC Name |
2-chloro-N-(2-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-15(13,14)8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKDNCQOZHSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(methylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide is used in various scientific research applications, including:
Proteomics: It is used as a biochemical reagent in the study of proteins and their functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its interactions with biological targets.
Chemical Biology: It is used to study the effects of chemical modifications on biological systems and to develop new chemical probes for biological research.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, potentially altering their activity and function. The exact molecular pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Compounds :
- 2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide (CAS: N/A): Replaces the methylsulfonyl group with a 2-methylphenylsulfonyl moiety. The molecule adopts an anti-conformation between the N–H and C=O bonds, forming intermolecular N–H⋯O hydrogen bonds. This compound exhibits a dihedral angle of 78.9° between the benzene ring and the sulfonamide-acetamide chain, compared to smaller angles in other analogs .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features nitro and chloro substituents on the phenyl ring, increasing steric hindrance and electron-withdrawing effects. This reduces solubility in polar solvents but enhances stability in acidic conditions .
- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide : Prioritized in pesticide transformation product studies due to its simpler structure and higher environmental persistence compared to hydroxylated analogs .
Table 1: Substituent Effects on Physical Properties
Anticancer Activity :
- 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives: These analogs exhibit cytotoxicity against Caco-2 (colon cancer) cells, with IC₅₀ values as low as 1.8 µM (compound 7d). The fluoro-phenoxy substituent enhances activity compared to methoxy or nitro groups .
- Target Compound : While direct anticancer data are lacking, its methylsulfonyl group may mimic sulfonamide drugs that inhibit carbonic anhydrase or matrix metalloproteinases (MMPs) .
Anti-inflammatory Potential:
Hydrogen Bonding and Crystal Packing :
- The target compound’s methylsulfonyl group likely participates in N–H⋯O=S hydrogen bonds, similar to 2-chloro-N-[(2-methylphenyl)sulfonyl]acetamide, which forms inversion-related dimers .
- 2-Chloro-N-phenylacetamide : Lacks sulfonyl groups but adopts antiparallel N–H and C=O conformations, forming infinite chains via N–H⋯O interactions .
Reactivity :
- Chloroacetamide derivatives undergo nucleophilic substitution at the α-carbon, enabling coupling with amines or phenols (e.g., synthesis of OMS3–OMS8 compounds via solvent-free fusion) .
- Electron-withdrawing groups (e.g., nitro, sulfonyl) increase electrophilicity, enhancing reactivity toward thiols or hydroxyl groups .
Biological Activity
2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H12ClNO2S
- Molecular Weight : 247.73 g/mol
- IUPAC Name : 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide
The compound features a chloro group and a methylsulfonyl moiety attached to a phenyl ring, which contributes to its biological activity.
Biological Activity Overview
Research indicates that 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide exhibits significant biological activity primarily as an enzyme inhibitor. Its potential therapeutic effects include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
The biological activity of 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide is attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the inhibition of key metabolic pathways in pathogens or cancer cells. The presence of the methylsulfonyl group is particularly important for enhancing solubility and bioavailability.
In Vitro Studies
- Antimicrobial Activity :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations ranging from 15.625 to 125 μM.
- It exhibited bactericidal action by disrupting protein synthesis pathways and inhibiting nucleic acid production.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μM |
| Escherichia coli | 125 μM |
- Anticancer Activity :
- In vitro studies on various cancer cell lines indicated that the compound significantly reduced cell viability.
- IC50 values were determined for different cell lines, with notable efficacy against breast cancer (MDA-MB-231) and colon cancer (HCT-15).
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 20 |
| HCT-15 | 15 |
Case Studies
- A study conducted by Zia-ur-Rehman et al. (2009) highlighted the synthesis of related sulfonamide derivatives and their biological evaluations, including the potential for enzyme inhibition.
- Hussein et al. (2019) reported on dihydrofolate reductase inhibitors derived from similar acetamide structures, suggesting a common mechanism of action that could be explored further for 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example:
- React 2-(methylsulfonyl)aniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .
- Purification involves filtration, solvent evaporation, and recrystallization from ethanol.
- Key Variables :
Q. Which analytical techniques are most effective for characterizing 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide?
- Recommended Methods :
- Single-crystal XRD : Resolves intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and confirms torsion angles (e.g., C–S–N–C = -67.0°) .
- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- ¹H/¹³C NMR : Assigns methylsulfonyl (δ ~3.2 ppm for CH₃) and acetamide protons (δ ~8.0 ppm for NH) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Biological Screening : Used as a precursor for designing enzyme inhibitors (e.g., sulfonamide-based therapeutics) due to its hydrogen-bonding motifs .
- Structure-Activity Relationship (SAR) : Modifications at the chloroacetamide moiety enhance binding to targets like carbonic anhydrase .
Advanced Research Questions
Q. How do conformational changes in 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide affect its reactivity in solid-state vs. solution-phase reactions?
- Key Findings :
- Solid-State : Intramolecular N–H⋯Cl bonds stabilize a bent conformation (dihedral angle = 78.9° between aromatic and sulfonamide planes), reducing nucleophilicity .
- Solution-Phase : Solvent interactions disrupt hydrogen bonds, increasing reactivity for cross-coupling reactions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Approach :
Dose-Dependent Studies : Test cytotoxicity across concentrations (e.g., IC₅₀ values) to distinguish specific vs. nonspecific effects .
Target Profiling : Use computational docking (e.g., AutoDock Vina) to identify off-target interactions (e.g., with kinases vs. membrane receptors) .
- Case Study : Discrepancies in anticancer activity may arise from assay-specific conditions (e.g., pH-dependent solubility) .
Q. How can computational chemistry optimize the synthesis of derivatives with improved pharmacokinetic properties?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
